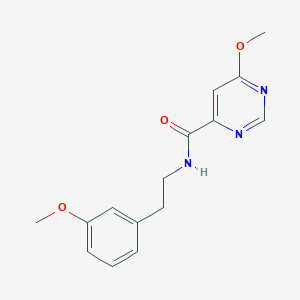

6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their potential anticancer properties. In the first paper, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized starting from 2(1H) pyridone. This process involved several steps, including hydrolysis, decarboxylation, and selective O-alkylation, followed by rearrangement to produce pyridine-2-amine. Subsequent reaction with ethoxy methylene malonic diethyl ester (EMME) and cyclization under microwave irradiation (MWI) conditions yielded a key intermediate. This intermediate was then coupled with various substituted aliphatic amines to form the title compounds, which exhibited promising anticancer activity against human cancer cell lines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the second paper, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 1-N-acylated-pyrimidine derivatives is discussed. This transformation was achieved under Friedel-Craft-like conditions, leading to regiospecific acylation. The study also reports the formation of 4-O-acylated-pyrimidines under different acylation conditions. Some of these compounds were further converted into 1-N-acyl-protected-isouridine analogues, demonstrating the versatility of pyrimidine chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and require precise conditions. The third paper describes the use of acetyl acetone and urea as raw materials to synthesize 4,6-dimethyl-2-hydroxy pyrimidine intermediates. These intermediates were then reacted with chloroacetic acid to produce 4,6-dimethyl-2-carboxymethoxy pyrimidine. The structures of the intermediates and the final product were characterized using various analytical techniques, including melting point determination, infrared spectra, and elemental analysis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide, they do provide insight into the properties of related pyrimidine derivatives. These properties are typically characterized by analytical methods such as melting point determination, infrared spectroscopy, and elemental analysis, as mentioned in the third paper. The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents, which can affect their solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Novel compounds derived from "6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide" have been synthesized for potential biological activities. For instance, a study outlined the synthesis of various heterocyclic compounds demonstrating significant analgesic and anti-inflammatory activities. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).

Antimicrobial Properties

Research has also explored the antimicrobial properties of derivatives, indicating moderate to good antibacterial properties against pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa (Subhadip Roy et al., 2014).

Molecular Recognition and Structural Analysis

The structural basis for molecular recognition and theoretical studies of bis-pyrimidine compounds have been conducted, providing insights into the interactions and potential applications of these compounds in designing new antibacterial agents (Subhadip Roy et al., 2014).

Anticancer Activity

Derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. Some compounds showed promising anticancer activity, indicating the potential for further development as therapeutic agents (G. Santhosh kumar et al., 2015).

Electrochromic Properties

Aromatic polyamides containing "6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide" derivatives have been investigated for their electrochromic properties. These materials exhibited multi-stage oxidative coloring, indicating their potential application in electrochromic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).

properties

IUPAC Name |

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-12-5-3-4-11(8-12)6-7-16-15(19)13-9-14(21-2)18-10-17-13/h3-5,8-10H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFDERKXTUXKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)